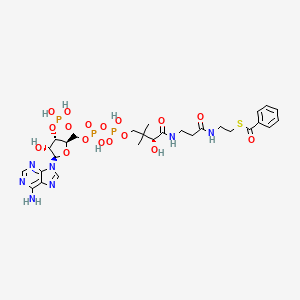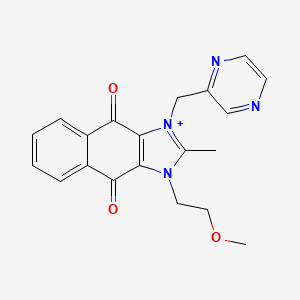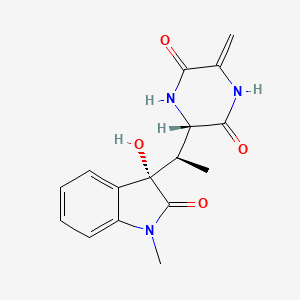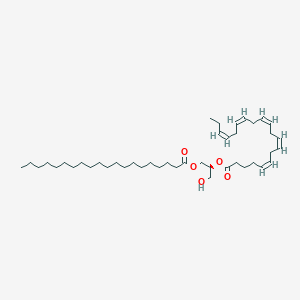
Benzoyl-coa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl-CoA is the simplest member of the class of benzoyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid. It has a role as a mouse metabolite. It derives from a benzoic acid. It is a conjugate acid of a benzoyl-CoA(4-).
Aplicaciones Científicas De Investigación
1. Role in Anaerobic Degradation of Aromatic Compounds
- Benzoyl-CoA (benzoyl-coenzyme A) plays a crucial role in the anaerobic degradation of aromatic compounds, serving as a common intermediate in the metabolism of various aromatic substances. The degradation process involves enzymes like benzoyl-CoA reductase which catalyze the reduction of aromatic rings to cyclohexadiene compounds, a process analogous to the Birch reduction used in chemical synthesis but occurring under physiological conditions. This enzymatic reaction is essential in the bacterial degradation of aromatic compounds and highlights the significance of benzoyl-CoA in microbial metabolism and environmental carbon cycling (Kung et al., 2010) (Song & Ward, 2005).
2. Involvement in Aerobic and Anaerobic Catabolism
- Research has demonstrated that benzoyl-CoA is involved in both aerobic and anaerobic catabolism of benzoate. This indicates that benzoyl-CoA is a versatile intermediate, functioning in various metabolic pathways across different species and environmental conditions. The enzyme benzoyl-CoA ligase, essential for the initial steps of benzoate degradation, was found to be active under both aerobic and anaerobic conditions, suggesting the enzyme's adaptability and the pivotal role of benzoyl-CoA in metabolic processes (Zaar et al., 2001) (Kawaguchi et al., 2006).
3. Genetic Diversity and Ecological Significance
- The genetic diversity of benzoyl-CoA reductase genes in various denitrifying bacterial isolates and sediment samples emphasizes the widespread presence and ecological importance of benzoyl-CoA-related pathways in natural environments. These genes are considered potential genetic markers for monitoring aromatic compound degradation, indicating the crucial role of benzoyl-CoA in environmental biogeochemical cycles and its potential application in environmental monitoring and bioremediation efforts (Song & Ward, 2005).
4. Insights into Metabolic Pathways
- Studies on the enzymatic activities and genetic aspects of benzoyl-CoA and related enzymes provide valuable insights into the metabolic pathways of anaerobic and aerobic degradation of aromatic compounds. Understanding these pathways is crucial for deciphering the complex mechanisms of carbon cycling in nature and can aid in the development of biotechnological applications targeting the degradation of environmental pollutants or the biosynthesis of valuable chemical products (Zaar et al., 2001) (Kawaguchi et al., 2006).
Propiedades
Nombre del producto |
Benzoyl-coa |
|---|---|
Fórmula molecular |
C28H40N7O17P3S |
Peso molecular |
871.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |
InChI |
InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
VEVJTUNLALKRNO-TYHXJLICSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Sinónimos |
enzoyl-CoA benzoyl-coenzyme A benzoyl-coenzyme A, 14C-labeled coenzyme A, benzoyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methyl-6-pyrrolo[2,1-f][1,2,4]triazinyl]oxy]-2-propanol](/img/structure/B1243746.png)
![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)







![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)

